(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide: is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves the condensation of 8-ethoxy-2H-chromene-3-carboxylic acid with o-toluidine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the imine bond to form the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include amine derivatives.
- Substitution products vary depending on the functional groups introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance the properties of materials such as conductivity and thermal stability.
Biology and Medicine:
Antimicrobial Activity: Studies have shown that (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide exhibits antimicrobial properties against a range of bacterial and fungal strains.
Anticancer Activity: Preliminary research suggests that the compound may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments for various industrial applications.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
- (Z)-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
- (Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide
- (Z)-8-ethoxy-2-(m-tolylimino)-2H-chromene-3-carboxamide
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substitution pattern on the aromatic ring (ortho, meta, or para positions) and the nature of the substituent (ethoxy or methoxy).
- Biological Activity: These structural variations can significantly impact the biological activity of the compounds. For example, the position of the substituent on the aromatic ring can influence the compound’s binding affinity to molecular targets, thereby affecting its potency and efficacy.
- Chemical Properties: The presence of different substituents can also alter the compound’s chemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
8-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-10-6-8-13-11-14(18(20)22)19(24-17(13)16)21-15-9-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEACWFLPUZLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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